molecular formula C7H10O2 B041561 Methyl 1-cyclopentene-1-carboxylate CAS No. 25662-28-6

Methyl 1-cyclopentene-1-carboxylate

Cat. No. B041561
Key on ui cas rn: 25662-28-6
M. Wt: 126.15 g/mol
InChI Key: VTYCAXIAUKEGBQ-UHFFFAOYSA-N
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Patent
US07816380B2

Procedure details

Methyl cyclopent-1-ene-1-carboxylate (30.0 g, 237.8 mmol) was dissolved in 20 mL of dichloromethane and 3-chloroperbenzoic acid (64.4 g, 373.3 mmol) was added. The reaction was allowed to stir vigorously for 2 hours. The reaction mixture was diluted with EtOAc and washed with 0.5 N NaOH. The organic layer was dried over sodium sulfate, filtered and concentrated to give 48.0 grams of methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
64.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:6]([O:8][CH3:9])=[O:7])[CH2:5][CH2:4][CH2:3][CH:2]=1.ClC1C=CC=C(C(OO)=[O:18])C=1>ClCCl.CCOC(C)=O>[C:1]12([C:6]([O:8][CH3:9])=[O:7])[O:18][CH:5]1[CH2:4][CH2:3][CH2:2]2

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CCCC1)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
64.4 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
to stir vigorously for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 0.5 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C12(CCCC2O1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: CALCULATEDPERCENTYIELD 142%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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